ML162

概要

説明

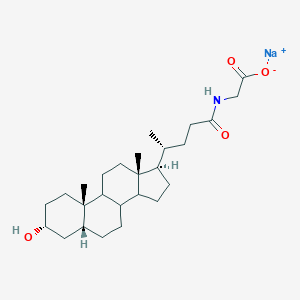

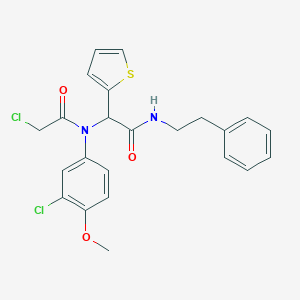

ML162は、グルタチオンペルオキシダーゼ4(GPX4)の共有結合阻害剤として知られる低分子化合物です。 この化合物は、鉄に依存し、脂質過酸化物の蓄積を特徴とするプログラム細胞死の一種であるフェロトーシスを誘導する能力により、注目を集めています 。 This compoundは特に、変異型RAS癌遺伝子を発現する細胞株に対して選択的な致死性を持つことが注目されています .

科学的研究の応用

ML162は、次のような幅広い科学研究アプリケーションを持ちます。

癌研究: this compoundは、フェロトーシスのメカニズムとその癌治療における治療戦略としての可能性を研究するために使用されます。

生物学的調査: 研究者は、this compoundを使用して、グルタチオンペルオキシダーゼ4が細胞プロセスにおいて果たす役割とその急性骨髄性白血病などの疾患への関与を調べます.

創薬: This compoundは、グルタチオンペルオキシダーゼ4とその関連経路を標的とする新しい薬剤の開発におけるリード化合物として役立ちます.

作用機序

ML162は、グルタチオンペルオキシダーゼ4を共有結合的に阻害することで、その効果を発揮します。 この酵素は、有毒な脂質ヒドロキシペルオキシドの除去に重要な役割を果たし、フェロトーシスを阻害し、細胞生存を促進します 。 グルタチオンペルオキシダーゼ4を阻害することで、this compoundはフェロトーシスを誘導し、生存のためにこの酵素に依存している癌細胞における細胞死につながります 。 関連する分子標的および経路には、グルタチオンペルオキシダーゼ4の触媒セレンシステイン残基と関連する脂質過酸化経路が含まれます .

類似化合物の比較

This compoundは、RSL3やML210などの他のグルタチオンペルオキシダーゼ4阻害剤と比較されることがよくあります。 これらの化合物はすべてフェロトーシスを誘導しますが、this compoundは変異型RAS癌遺伝子を発現する細胞株に対する選択的な致死性を持つ点でユニークです 。類似の化合物には以下のようなものがあります。

RSL3: フェロトーシスを誘導する別のグルタチオンペルオキシダーゼ4阻害剤ですが、選択性と効力のプロファイルが異なります.

ML210: 作用機序は似ていますが、化学的性質と細胞相互作用が異なる化合物.

This compoundは、変異型RAS癌遺伝子を発現する細胞を特異的に標的とするため、癌研究や創薬において貴重なツールとなっています .

生化学分析

Biochemical Properties

ML162 plays a significant role in biochemical reactions, particularly as a GPX4 inhibitor . GPX4 is an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water . By inhibiting GPX4, this compound increases the susceptibility of cells to oxidative stress, leading to cell death .

Cellular Effects

This compound has been found to have profound effects on various types of cells, particularly those expressing the mutant RAS oncogene . It is selectively lethal to these cells, with IC50s of 25 and 578 nM for HRASG12V-expressing and wild-type BJ fibroblasts, respectively . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to oxidative stress and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding to the selenocysteine residue in the active site of GPX4 . This binding inhibits the enzyme’s activity, preventing it from reducing lipid hydroperoxides and protecting the cell from oxidative damage . As a result, cells become more susceptible to oxidative stress, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings

Metabolic Pathways

This compound is involved in the metabolic pathway related to oxidative stress and lipid peroxidation . By inhibiting GPX4, it disrupts the normal metabolism of lipid hydroperoxides, leading to increased oxidative stress and cell death .

準備方法

ML162の合成には、重要な中間体の調製から始まるいくつかのステップが含まれます。合成経路には通常、次の手順が含まれます。

コア構造の形成: this compoundのコア構造は、さまざまな芳香族化合物と複素環式化合物のカップリングを含む一連の反応によって合成されます。

官能基の修飾: クロロ基、メトキシ基、アミド基などの官能基の導入は、塩素化、メチル化、アミド化などの特定の反応によって達成されます.

化学反応の分析

ML162は、次のようなさまざまな種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は、this compoundに存在する官能基を修飾し、その化学的性質を変化させる可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなハロゲン化剤などがあります 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

ML162 is often compared with other glutathione peroxidase 4 inhibitors, such as RSL3 and ML210. While all these compounds induce ferroptosis, this compound is unique in its selective lethality towards mutant RAS oncogene-expressing cell lines . Similar compounds include:

This compound stands out due to its specific targeting of mutant RAS oncogene-expressing cells, making it a valuable tool in cancer research and drug development .

特性

IUPAC Name |

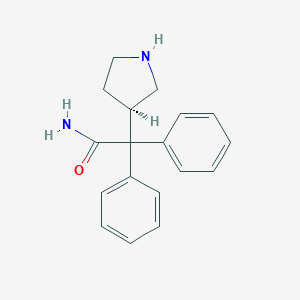

2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVKYJSNMVDZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ML162 acts as a potent and selective covalent inhibitor of glutathione peroxidase 4 (GPX4) [, , , ]. GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. By inhibiting GPX4, this compound tips the balance in favor of lipid peroxidation, leading to the accumulation of lethal levels of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death [, , , ].

A: While the provided abstracts do not detail spectroscopic data, the full chemical name of this compound is 2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide. Its molecular formula is C22H22Cl2N2O3S, and its molecular weight is 465.4 g/mol. Detailed spectroscopic data can be found in the literature related to its synthesis and characterization [].

ANone: The provided research abstracts do not specifically address material compatibility or stability of this compound under various conditions. Further research and publications are needed to explore these aspects.

ANone: this compound itself is not a catalyst. It acts as an inhibitor of the enzyme GPX4. As such, it doesn't possess catalytic properties or direct applications in catalysis.

A: While the provided abstracts lack specific SAR details for this compound, one study highlights the synthesis of a novel series of covalent GPX4 inhibitors based on this compound and RSL3 using "structural integration and simplification strategies" []. This suggests ongoing efforts to optimize the structure of this compound for improved potency and selectivity against GPX4. Another study mentions the development of this compound derivatives incorporating a naphthoquinone unit [], further indicating active research into understanding and exploiting its SAR.

ANone: The provided research abstracts do not offer specific details regarding the stability of this compound under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. Further investigation is necessary to elucidate these crucial aspects.

ANone: The provided research abstracts do not delve into specific SHE regulations pertaining to this compound. As a research compound, it's crucial to handle it with appropriate safety protocols and consult relevant safety data sheets.

A: this compound exhibits potent in vitro efficacy against various cancer cell lines, particularly those with mutations in the tumor suppressor gene TP53 [, ]. Notably, this compound demonstrates selectivity towards p53-mutant triple-negative breast cancer cells, inducing ferroptosis and significantly reducing tumor growth in xenograft models []. This selective activity makes this compound a promising therapeutic candidate for targeting difficult-to-treat cancers.

A: One study reveals that overexpression of the multidrug resistance transporter P-glycoprotein (P-gp, ABCB1) can confer resistance to this compound in certain cancer cell lines [, ]. This finding suggests that P-gp expression levels in tumors could potentially limit the efficacy of this compound and highlights the need to consider drug transporter interactions in the development of ferroptosis-inducing therapies.

A: One study demonstrates the successful encapsulation of a PROTAC-based GPX4 degrader, inspired by this compound, into biodegradable lipid nanoparticles for enhanced intracellular delivery and ferroptosis induction in vivo []. This approach highlights the potential of nanotechnology in improving the delivery and targeting of ferroptosis inducers like this compound.

A: Although the provided research abstracts do not directly mention specific biomarkers for predicting this compound efficacy, one study highlights the correlation between ZEB1 expression and sensitivity to GPX4 inhibitors, including this compound []. Further investigation into the role of ZEB1 and other potential biomarkers could aid in identifying patients who would benefit most from this compound-based therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B162658.png)